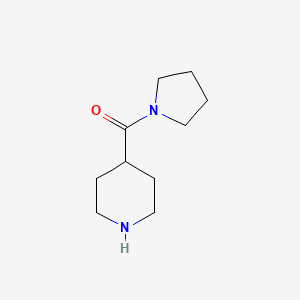

Piperidin-4-yl(pyrrolidin-1-yl)methanone

説明

Generation of Piperidine Derivatives as Potential Substance P Antagonists

The study presented in paper focuses on the synthesis of 3-piperidine(methan)amines and their cyclic analogues, which are of interest due to their profiles as Substance P antagonists. The synthesis involves a series of reactions starting with 3,5-dichloro-2H-1,4-oxazin-2-ones and acetylenic dienophiles to yield pyridines. Subsequent catalytic hydrogenation and functional group transformations or substitutions with ring closure reactions lead to the formation of cis-substituted piperidines and a [3,4-c]pyrrolopiperidine.

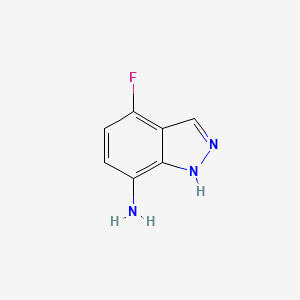

Synthesis and Structural Analysis of a Novel Bioactive Heterocycle

Paper describes the synthesis of a novel heterocyclic compound with antiproliferative activity. The compound was synthesized from 3-(piperidin-4-yl)benzo[d]isoxazole and characterized using various spectroscopic techniques. X-ray diffraction studies confirmed that the compound crystallizes in the monoclinic crystal system. The molecular structure is stabilized by inter and intra-molecular hydrogen bonds, and Hirshfeld surface analysis was used to analyze the solid-state intermolecular interactions.

Characterization and Crystal Structure of Piperidin-4-yl-diphenyl-methanol Derivatives

The synthesis and characterization of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol are discussed in papers and . Both compounds were synthesized via condensation reactions and characterized by spectroscopic techniques. X-ray crystallography revealed that both compounds crystallize in the monoclinic space group and exhibit chair conformations of the piperidine ring. The structures are stabilized by hydrogen bonding and exhibit a distorted tetrahedral geometry around the sulfur atom.

Supramolecular Chemistry of Piperidine Derivatives

In paper , the co-crystal of isophthalic acid and a piperidine derivative is examined. The molecules form supramolecular chains and layers through hydrogen bonding, which are oriented parallel to the ac plane.

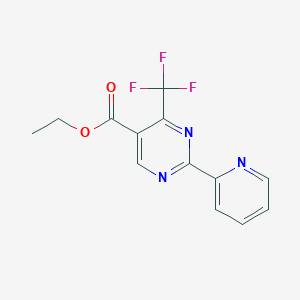

Synthesis and Characterization of Pyridine Derivatives

Paper reports the synthesis of a novel pyridine derivative using a three-component reaction. The compound was characterized by NMR, MS, and X-ray single crystal diffraction, confirming its structure.

Dipeptidyl Peptidase IV Inhibitors for Type 2 Diabetes

Papers and focus on the synthesis, evaluation, and pharmacokinetics of dipeptidyl peptidase IV inhibitors, which are potential treatments for type 2 diabetes. Compound PF-00734200 was identified as a potent and selective inhibitor with favorable pharmacokinetic properties. The metabolism and excretion of this compound were studied in rats, dogs, and humans, revealing that it is eliminated through both metabolism and renal clearance.

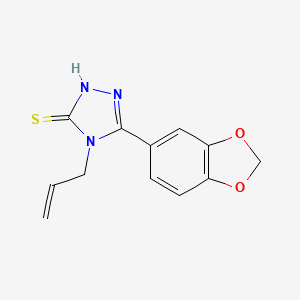

Structural and Theoretical Analysis of a Piperidin-4-yl Methanone Oxime

Paper presents the synthesis and characterization of a piperidin-4-yl methanone oxime derivative. The compound's structure was confirmed by X-ray diffraction, and it was found to have a chair conformation of the piperidine ring. The study includes Hirshfeld surface analysis, energy framework analysis, and theoretical calculations to support the experimental findings. Thermal properties were also investigated, showing stability within a specific temperature range.

Novel Synthesis Method for Piperidine Derivatives

Finally, paper proposes a new method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound of significant interest in medicinal chemistry. The method involves the catalytic hydrogenation of pyrrolylpyridine, which is prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran.

科学的研究の応用

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

-

Pharmaceutical Industry : Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

-

Drug Discovery : Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

特性

IUPAC Name |

piperidin-4-yl(pyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10(12-7-1-2-8-12)9-3-5-11-6-4-9/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCRUYLUQJNZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364074 | |

| Record name | piperidin-4-yl(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidin-4-yl(pyrrolidin-1-yl)methanone | |

CAS RN |

35090-95-0 | |

| Record name | piperidin-4-yl(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)